

# X-ray Crystallography of 1H-Indazole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *1H-indazole-6-carbonitrile*

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This guide provides a comparative analysis of the X-ray crystallographic data of select 1H-indazole derivatives. While specific crystallographic data for **1H-indazole-6-carbonitrile** derivatives is not readily available in the public domain, this guide presents data for closely related and well-characterized analogues: a 5-nitro-1H-indazole derivative and a 3-amino-5-bromo-1H-indazole derivative. This information serves as a valuable reference for understanding the structural properties of this important class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Comparative Crystallographic Data

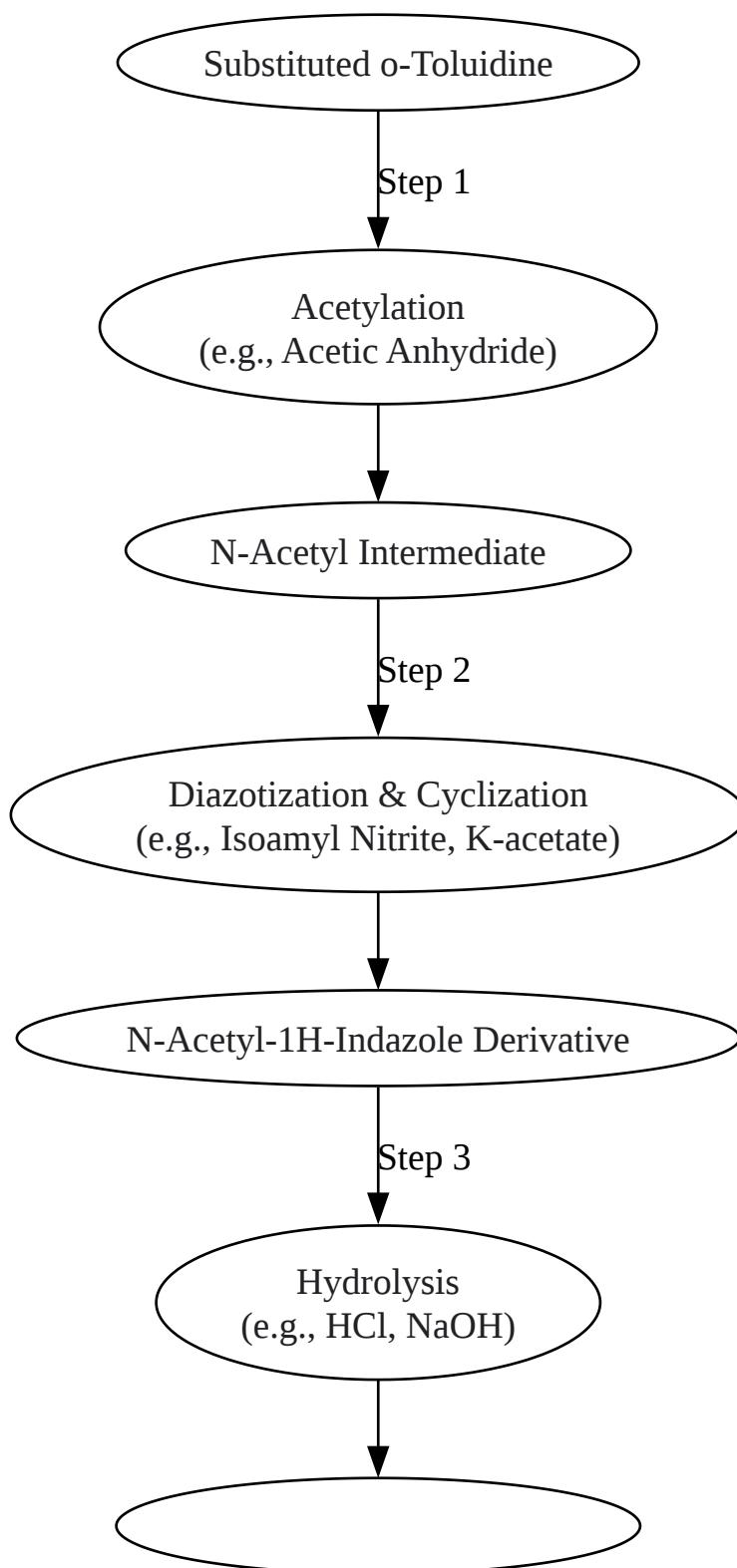
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of two representative 1H-indazole derivatives. These parameters provide insights into the crystal packing and molecular geometry of these compounds.

Parameter	5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole Derivative[6]	tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[7]
Chemical Formula	C <sub>17</sub> H <sub>14</sub> N <sub>4</sub> O <sub>3</sub>	C <sub>12</sub> H <sub>14</sub> BrN <sub>3</sub> O <sub>2</sub>
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
Unit Cell Dimensions		
a (Å)	10.1234 (2)	8.1234 (5)
b (Å)	13.4567 (3)	15.6789 (10)
c (Å)	11.9876 (2)	10.9876 (7)
α (°)	90	90
β (°)	109.87 (1)	101.23 (1)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1534.5 (1)	1378.9 (2)
Z	4	4
Dihedral Angle (Benzene-Pyrazole)	6.79 (4)°	2.36 (5)°

## Experimental Protocols

### Synthesis of 1H-Indazole Derivatives

A general methodology for the synthesis of 1H-indazole derivatives involves the cyclization of appropriately substituted o-toluidine precursors.[8] A common route is the diazotization of a 2-methylaniline derivative followed by an intramolecular cyclization. For instance, the synthesis of 6-Bromo-1H-indazole can be achieved through the acetylation of 4-bromo-2-methylaniline, followed by reaction with isoamyl nitrite and potassium acetate, and subsequent hydrolysis.[9]

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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-indazole derivative.

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